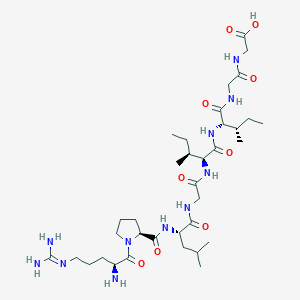![molecular formula C10H11IO5 B14259651 Ethanone, 1-[2,4-dihydroxy-3-iodo-6-(methoxymethoxy)phenyl]- CAS No. 321569-79-3](/img/structure/B14259651.png)
Ethanone, 1-[2,4-dihydroxy-3-iodo-6-(methoxymethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[2,4-dihydroxy-3-iodo-6-(methoxymethoxy)phenyl]- is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of iodine, hydroxyl groups, and methoxymethoxy groups attached to a phenyl ring, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2,4-dihydroxy-3-iodo-6-(methoxymethoxy)phenyl]- typically involves multiple steps, starting from readily available precursors. The key steps include:
Iodination: Introduction of the iodine atom to the phenyl ring.
Hydroxylation: Addition of hydroxyl groups to specific positions on the phenyl ring.
Methoxymethoxylation: Introduction of methoxymethoxy groups to the phenyl ring.
These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2,4-dihydroxy-3-iodo-6-(methoxymethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the iodine atom to a less reactive form.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted phenyl ethanones.
Scientific Research Applications
Ethanone, 1-[2,4-dihydroxy-3-iodo-6-(methoxymethoxy)phenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-[2,4-dihydroxy-3-iodo-6-(methoxymethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The presence of iodine and hydroxyl groups allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(2,4-dihydroxy-3-iodo-6-methoxyphenyl)-
- Ethanone, 1-(2-hydroxy-6-methoxyphenyl)-
Uniqueness
Ethanone, 1-[2,4-dihydroxy-3-iodo-6-(methoxymethoxy)phenyl]- is unique due to the presence of methoxymethoxy groups, which can influence its reactivity and interactions with other molecules. This distinguishes it from similar compounds that may lack these functional groups.
Properties
CAS No. |
321569-79-3 |
|---|---|
Molecular Formula |
C10H11IO5 |
Molecular Weight |
338.10 g/mol |
IUPAC Name |
1-[2,4-dihydroxy-3-iodo-6-(methoxymethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H11IO5/c1-5(12)8-7(16-4-15-2)3-6(13)9(11)10(8)14/h3,13-14H,4H2,1-2H3 |
InChI Key |
QQKGPNKPQSGWKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C(=C1O)I)O)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclohexanol, 1-[(3,5-dimethoxyphenyl)methyl]-](/img/structure/B14259576.png)
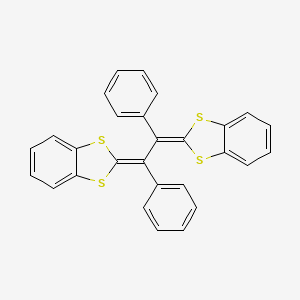
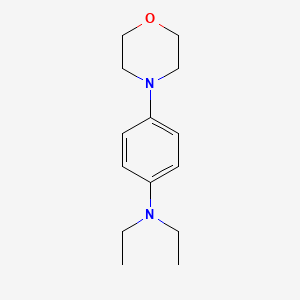
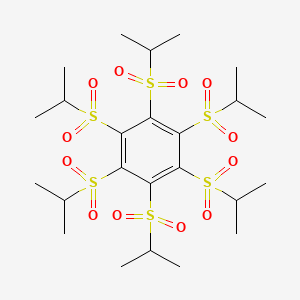
![1,1'-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene)](/img/structure/B14259614.png)
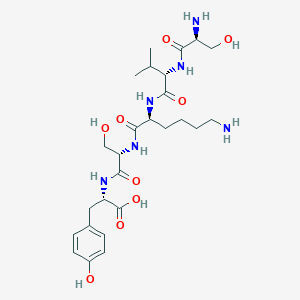

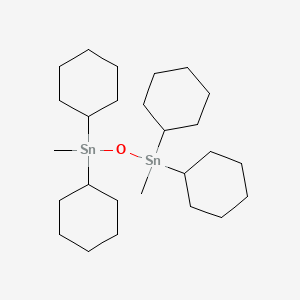

![5-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-{3-[(propan-2-yl)oxy]propyl}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B14259636.png)
![Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl-](/img/structure/B14259645.png)
![1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14259662.png)
